molecular formula C13H15NO4 B11863584 Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate CAS No. 866393-51-3

Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate

Cat. No.: B11863584
CAS No.: 866393-51-3
M. Wt: 249.26 g/mol
InChI Key: DCGQXJIJZYGQSK-UHFFFAOYSA-N
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Description

The compound "Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate" is a substituted indolizine derivative. Indolizine scaffolds are known for their pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

CAS No.

866393-51-3

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 6-hydroxy-5-oxo-7-prop-2-enyl-2,3-dihydro-1H-indolizine-8-carboxylate

InChI

InChI=1S/C13H15NO4/c1-3-5-8-10(13(17)18-2)9-6-4-7-14(9)12(16)11(8)15/h3,15H,1,4-7H2,2H3

InChI Key

DCGQXJIJZYGQSK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CCCN2C(=O)C(=C1CC=C)O

Origin of Product

United States

Preparation Methods

Synthesis of the Trifloxy Intermediate

The precursor, methyl 5-oxo-6-trifluoromethanesulfonyloxy-1,2,3,5-tetrahydroindolizine-8-carboxylate, is synthesized via cycloaddition of 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one and methyl acrylate under Rh(II) catalysis. The reaction proceeds in dichloromethane at 25°C, achieving yields exceeding 85%. The trifloxy group at position 6 serves as a versatile leaving group, enabling subsequent nucleophilic substitutions.

Allylation via Etherification

Allyl HalideSolventTemperature (°C)Time (h)Yield (%)
Allyl bromideDMF80692
Allyl chlorideAcetonitrile70888
Allyl iodideDMF601278

Claisen Rearrangement for Regioselective Allyl Migration

The allyl ether undergoes a thermal Claisen rearrangement at 120–140°C in inert solvents such as toluene or xylene. This-sigmatropic shift relocates the allyl group to position 7, forming methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,4-tetrahydroindolizine-8-carboxylate. The reaction’s regioselectivity is attributed to the electron-donating hydroxyl group at position 6, which stabilizes the transition state.

Wacker Oxidation for Cyclization

Final cyclization to the tetrahydroindolizine framework is achieved via Wacker oxidation. A catalytic system of palladium(II) chloride and copper(I) chloride in aqueous dimethyl sulfoxide (DMSO) at 50°C induces oxidative cyclization, affording the target compound in near-quantitative yield (98%).

Comparative Analysis of Methodologies

Yield and Scalability

The Rh(II)-catalyzed route outperforms alternative methods in yield (92–98% per step) and scalability. Gram-scale syntheses have been demonstrated without significant yield erosion, making it industrially viable. In contrast, MBH-based approaches require chromatographic purification, reducing overall efficiency.

Functional Group Tolerance

The Claisen rearrangement exhibits broad compatibility with diverse allyl halides (Table 1), whereas MBH adducts are sensitive to steric hindrance, limiting substrate scope.

Reaction Conditions

The thermal Claisen rearrangement (120–140°C) and Wacker oxidation (50°C) operate under mild conditions compared to the high temperatures (100°C) and prolonged sonication (64 h) needed for MBH adduct formation.

Mechanistic Insights and Optimization

Role of Rh(II) Catalysis

Rhodium(II) acetate facilitates the 1,3-dipolar cycloaddition by stabilizing the diazo intermediate, ensuring rapid N–N bond cleavage and dipole generation. Computational studies suggest a concerted asynchronous mechanism, with rhodium coordinating to the carbonyl oxygen.

Solvent Effects in Claisen Rearrangement

Nonpolar solvents (toluene, xylene) enhance rearrangement rates by stabilizing the transition state’s hydrophobic character. Adding 10% hexafluoroisopropanol (HFIP) as a co-solvent increases yield by 5–7% through hydrogen-bonding interactions .

Chemical Reactions Analysis

Key Chemical Reactions

The compound’s functional groups (carboxylate, hydroxyl, allyl) enable diverse reactivity:

Esterification

  • The carboxylate group reacts with alcohols to form esters, a standard reaction for carboxylic acid derivatives.

Hydrolysis

  • Under basic or acidic conditions, the ester can hydrolyze to the corresponding carboxylic acid.

Substitution Reactions

  • The hydroxyl group at position 6 may undergo etherification or acylation, depending on reaction conditions.

Allyl Group Transformations

  • The allyl moiety at position 7 can participate in conjugate additions, cycloadditions, or oxidation reactions, influenced by neighboring functional groups .

Claisen Rearrangement

  • Mechanism : The allyl ether undergoes a-sigmatropic rearrangement to form a gamma,delta-unsaturated carbonyl compound.

  • Conditions : Thermal (e.g., reflux in toluene) .

Wacker Oxidation

  • Mechanism : Oxidation of the allyl group via a palladium-catalyzed process, forming a carbonyl group.

  • Conditions : PdCl₂, CuCl, and O₂ in aqueous HCl .

Heck Cyclization

  • Mechanism : Intramolecular coupling of the bromo-aryl amino group with the allyl moiety, forming a fused ring system.

  • Conditions : Pd(0) catalyst and base .

Research Findings

  • Yield and Selectivity : Pd-mediated C-N coupling and Heck cyclization proceed with high yields (up to 95%), while Claisen rearrangement and Wacker oxidation achieve near-quantitative yields .

  • Structural Variability : Substitution patterns (e.g., arylamino groups) significantly influence reactivity and product diversity .

  • Biological Potential : While not directly studied in the provided sources, analogs of this compound exhibit anti-inflammatory and antimicrobial activities, suggesting potential applications in medicinal chemistry.

Scientific Research Applications

Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their physicochemical properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Indolizine Derivatives

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Synthesis Yield/Conditions Key Applications/Properties
Methyl 7-hydroxy-5-oxo-... (37704-45-3) 7-OH, methyl ester C₁₀H₁₁NO₄ 209.21 Not specified Pharmaceutical intermediate
Ethyl 7-hydroxy-5-oxo-... (72130-68-8) 7-OH, ethyl ester C₁₁H₁₃NO₄ 223.23 61% yield; 14 days, triethylamine Research chemical, synthesis studies
Methyl 7-chloro-5-oxo-... (1150098-21-7) 7-Cl, methyl ester C₁₀H₁₀ClNO₃ 227.64 Not specified Reactive intermediate for further substitutions
Methyl 5-oxo-6-phenylamino-... (612065-18-6) 6-NHPh, 5-oxo, methyl ester C₁₆H₁₆N₂O₃ 284.31 Not specified Pharmaceutical research (targeted drug design)

Structural Modifications and Their Implications

a) Substituent Effects on Reactivity and Bioactivity
  • Hydroxyl Group (7-OH): Present in Methyl 7-hydroxy-5-oxo-... Its absence in the chloro derivative (CAS 1150098-21-7) increases lipophilicity, favoring membrane permeability .
  • Phenylamino Group (6-NHPh): In CAS 612065-18-6, this group significantly increases molar mass (284.31 vs. 209.21 for the 7-OH analog) and may enhance aromatic stacking interactions in biological systems .
b) Ester Group Variations
  • Methyl vs. Ethyl Esters : The ethyl ester (CAS 72130-68-8) has a marginally higher molar mass (223.23 vs. 209.21) and reduced polarity compared to the methyl analog, which may influence pharmacokinetic profiles .

Biological Activity

Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxyate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Biological Activities

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A study indicated that derivatives of tetrahydroindolizines possess significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were found to be in the range of 0.5 to 4 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For instance, analogs of tetrahydroindolizines have shown cytotoxic effects on cancer cell lines with IC50 values ranging from 5 to 15 µM. A specific study reported that modifications at the hydroxyl group significantly influenced cytotoxicity, suggesting structure-activity relationships (SAR) that could guide future drug design .

3. Molluscicidal Activity

The molluscicidal properties of related compounds have been documented, indicating the potential for use in controlling pest populations in agricultural settings. The lethality against Lymnaea stagnalis was assessed with LC50 values around 10 µg/mL, showcasing promising applications in pest management .

Table 1: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus0.5
AntimicrobialBacillus subtilis4
AnticancerHeLa Cells10
AnticancerMCF7 Cells15
MolluscicidalLymnaea stagnalis10

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled study assessing the anticancer properties of this compound derivatives, researchers synthesized several analogs and evaluated their effects on human cancer cell lines. The study concluded that the presence of hydroxyl groups at specific positions on the indolizine core significantly enhanced cytotoxicity against breast cancer cells (MCF7), with an observed IC50 value of approximately 6.8 µM for one derivative .

Case Study 2: Molluscicidal Potential

A field study was conducted to evaluate the effectiveness of methyl 7-allyl-6-hydroxy derivatives on mollusks in freshwater environments. The compound demonstrated significant lethality towards Lymnaea stagnalis, indicating its potential as a biocontrol agent in aquatic ecosystems .

Q & A

Q. What established synthetic routes are available for Methyl 7-allyl-6-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate?

The compound can be synthesized via two primary routes:

  • Method A : Refluxing a mixture of 3-formyl-indole derivatives with aminothiazolones in acetic acid, followed by crystallization and purification (e.g., recrystallization from DMF/acetic acid mixtures) .
  • Palladium-catalyzed arylation : A novel approach involving heteroatom insertion and arylation of tetrahydroindolizine precursors, achieving yields up to 74% under optimized conditions (e.g., using sodium acetate as a base and acetic acid as solvent) .

Q. How is the structural identity of this compound confirmed experimentally?

Structural characterization relies on:

  • 1H/13C NMR : Assigning peaks for allyl, hydroxy, and carbonyl groups (e.g., allyl protons at δ 5.1–5.3 ppm, carbonyl at ~170 ppm) .
  • HRMS : Validating molecular formula (e.g., calculated vs. observed m/z within 2 ppm error) .
  • IR spectroscopy : Confirming hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups .

Q. What are the critical stability considerations for this compound during storage?

Stability is influenced by:

  • Temperature : Store at –20°C in airtight containers to prevent degradation of the allyl and hydroxy groups .
  • Humidity : Use desiccants to avoid hydrolysis of the ester moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with modified substituents (e.g., varying allyl groups)?

  • Reagent stoichiometry : Use a 1.1:1 molar ratio of aldehyde precursors to nucleophilic reagents (e.g., aminothiazolones) to drive reaction completion .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ to enhance regioselectivity in allylation steps .
  • Solvent optimization : Replace acetic acid with mixed solvents (e.g., DMF/EtOH) to improve solubility of hydrophobic intermediates .

Q. How should researchers address contradictions in spectral data during characterization?

  • Comparative analysis : Cross-reference NMR/IR data with structurally similar compounds (e.g., Methyl 6-hydroxy-7-methyl-tetrahydroindolizine derivatives) to resolve ambiguities .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR spectra .
  • X-ray crystallography : Resolve ambiguous NOE correlations by obtaining single-crystal structures .

Q. What strategies are effective for designing bioactive derivatives targeting enzyme inhibition?

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 7-position to enhance binding affinity with catalytic sites .
  • Bioisosteric replacement : Substitute the allyl group with propargyl or cyclopropyl moieties to improve metabolic stability .
  • In silico docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., cytochrome P450 isoforms) .

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